![molecular formula C18H18ClNO B14472321 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide CAS No. 65842-04-8](/img/structure/B14472321.png)
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a cyclopropyl group substituted with two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide typically involves the reaction of 2,2-diphenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate ester, which is subsequently converted to the desired acetamide through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2,3-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethylphenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is unique due to the presence of the cyclopropyl group substituted with two phenyl rings This structural feature imparts distinct steric and electronic properties, differentiating it from other acetamides
Eigenschaften
CAS-Nummer |
65842-04-8 |
|---|---|
Molekularformel |
C18H18ClNO |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
2-chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide |
InChI |
InChI=1S/C18H18ClNO/c19-12-17(21)20-13-16-11-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
InChI-Schlüssel |
RQHSBLCITUUQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


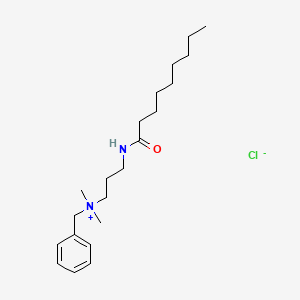
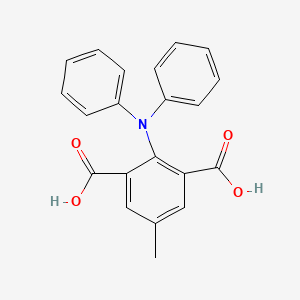



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
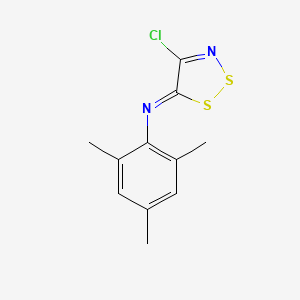
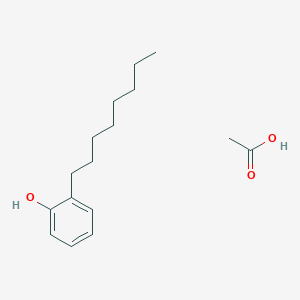
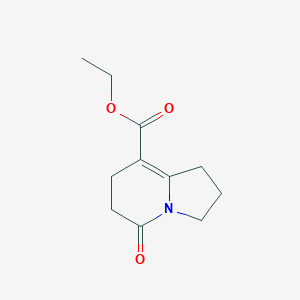
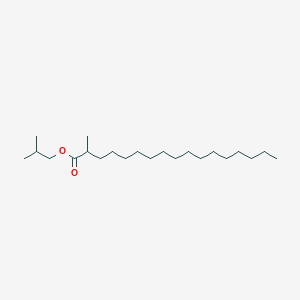
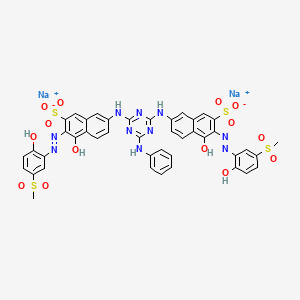

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)

